

Technical Guide: (3-Bromophenyl)(4-methoxyphenyl)methanone

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Compound of Interest

(3-Bromophenyl)(4methoxyphenyl)methanone

Cat. No.:

B1273611

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Disclaimer: A definitive CAS (Chemical Abstracts Service) number for (3-Bromophenyl)(4-methoxyphenyl)methanone could not be identified through comprehensive searches of publicly available databases and chemical supplier catalogs. While the isomeric compound, (4-Bromophenyl)(4-methoxyphenyl)methanone, is listed with CAS number 54118-75-1, the 3-bromo isomer does not have a readily available, confirmed CAS number.[1] This suggests that the compound may not be well-characterized or widely available commercially.

This guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of **(3-Bromophenyl)(4-methoxyphenyl)methanone**, based on established chemical principles and data from structurally related benzophenone derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(3-Bromophenyl)(4-methoxyphenyl)methanone belongs to the diarylketone class of organic compounds, commonly known as benzophenones. The structure features a central carbonyl group connecting a 3-bromophenyl ring and a 4-methoxyphenyl ring.

Table 1: Predicted Physicochemical Properties of (3-Bromophenyl)(4-methoxyphenyl)methanone



Property	Predicted Value	Data Source
Molecular Formula	C14H11BrO2	-
Molecular Weight	291.14 g/mol	-
XLogP3	4.1	-
Hydrogen Bond Donor Count	0	-
Hydrogen Bond Acceptor Count	2	-
Rotatable Bond Count	2	-
Exact Mass	289.9942 g/mol	-
Monoisotopic Mass	289.9942 g/mol	-
Topological Polar Surface Area	26.3 Ų	-
Heavy Atom Count	18	-

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis Protocols

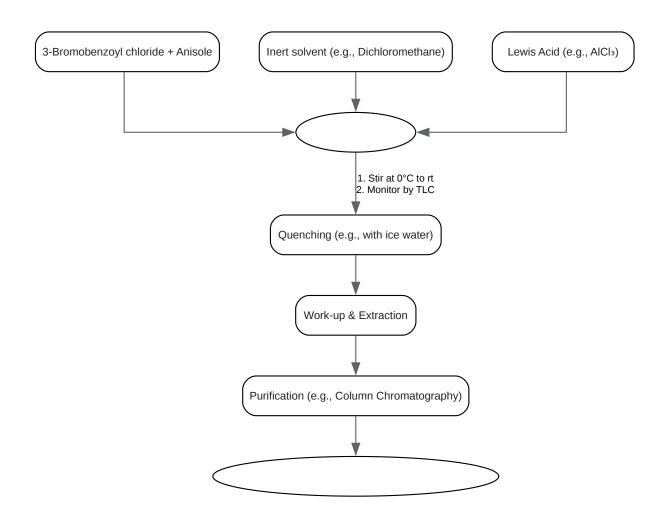
While a specific, detailed experimental protocol for the synthesis of **(3-Bromophenyl)(4-methoxyphenyl)methanone** was not found in the reviewed literature, a common and effective method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.

Proposed Synthesis via Friedel-Crafts Acylation

This method would involve the acylation of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow:





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Caption: Proposed workflow for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone via Friedel-Crafts acylation.

Detailed Methodology:

- Reaction Setup: To a solution of anisole in a dry, inert solvent such as dichloromethane, cooled to 0°C in an ice bath, add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise with stirring.
- Acylation: Add 3-bromobenzoyl chloride dropwise to the stirred suspension. The reaction
 mixture is typically stirred at 0°C for a period and then allowed to warm to room temperature.



The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- Quenching: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
- Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent.
 The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄).
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure (3-Bromophenyl)(4methoxyphenyl)methanone.

Potential Biological Activities and Signaling Pathways

Specific biological activities for **(3-Bromophenyl)(4-methoxyphenyl)methanone** have not been reported. However, the benzophenone scaffold is a common motif in many biologically active compounds.[2][3][4][5][6] Substituted benzophenones have been reported to exhibit a range of activities, including:

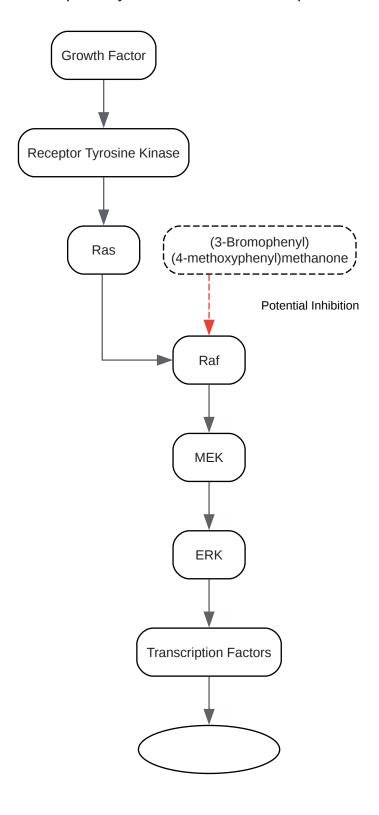
- Anticancer Activity: Many natural and synthetic benzophenones have demonstrated cytotoxic
 effects against various cancer cell lines.[3][5] The mechanisms of action can be diverse,
 often involving the induction of apoptosis or the inhibition of key signaling pathways involved
 in cell proliferation.
- Antimicrobial and Antifungal Activity: The benzophenone core is found in compounds with activity against various bacteria and fungi.[3][6]
- Antioxidant Activity: Phenolic benzophenones, in particular, are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[3]
- Anti-HIV Activity: Certain benzophenone derivatives have been identified as non-nucleoside HIV-1 reverse transcriptase inhibitors.[2]

Given these precedents, it is plausible that **(3-Bromophenyl)(4-methoxyphenyl)methanone** could be investigated for similar biological activities.



Hypothetical Signaling Pathway Involvement:

Based on the activities of related compounds, a hypothetical involvement in a cancer-related signaling pathway could be explored. For instance, many anticancer agents interfere with pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.





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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by (3-Bromophenyl)(4-methoxyphenyl)methanone.

Conclusion

(3-Bromophenyl)(4-methoxyphenyl)methanone is a benzophenone derivative for which there is a notable lack of specific experimental data and a confirmed CAS number in the public domain. This technical guide has provided a putative synthesis protocol and an overview of potential biological activities based on the well-documented properties of structurally related compounds. Further experimental investigation is required to determine the actual physicochemical properties, spectroscopic data, and biological profile of this specific molecule. Researchers interested in this compound are encouraged to perform de novo synthesis and characterization.

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